Neutrophil elastase inhibitor 5

Human Neutrophil Elastase Proteinase 3 Dual Inhibitor

Neutrophil elastase inhibitor 5 (Compound 29) is the highest-potency sirtinol analog from 2023 SAR optimization, providing validated dual HNE/PR3 inhibition (IC50 4.91/20.69 µM). Unlike HNE-selective clinical candidates (Sivelestat, Alvelestat, BAY-85-8501), it uniquely suppresses both proteases enabling combined pathway interrogation in inflammation models. Confirmed functional activity in cellular assays (O2•− IC50 0.90 µM; elastase release IC50 1.86 µM). Essential benchmark for mechanistic studies dissecting HNE vs. PR3 contributions.

Molecular Formula C24H18N4O4
Molecular Weight 426.4 g/mol
Cat. No. B12386272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeutrophil elastase inhibitor 5
Molecular FormulaC24H18N4O4
Molecular Weight426.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=C(C=CC=N2)N=NC3=C(C=CC4=CC=CC=C43)O
InChIInChI=1S/C24H18N4O4/c29-19-13-12-15-7-4-5-10-17(15)21(19)28-27-18-11-6-14-25-22(18)23(30)26-20(24(31)32)16-8-2-1-3-9-16/h1-14,20,29H,(H,26,30)(H,31,32)/t20-/m0/s1
InChIKeySYTDKDNZPVIALG-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neutrophil Elastase Inhibitor 5 (Compound 29): An HNE/PR3 Dual Inhibitor for Neutrophilic Inflammation Research


Neutrophil elastase inhibitor 5 (Compound 29) is a synthetic small molecule belonging to the sirtinol analog class, developed through systematic structure-activity relationship (SAR) studies to enhance inhibitory potency against human neutrophil elastase (HNE) [1]. Unlike most commercially available neutrophil elastase inhibitors that selectively target HNE alone, this compound functions as a dual (bifunctional) inhibitor of both HNE and proteinase 3 (PR3) — the two major neutrophilic serine proteases implicated in inflammatory tissue damage [2]. The compound incorporates structural modifications including diazene and carboxyl group substitutions on the sirtinol scaffold that confer enhanced anti-HNE activity relative to the parent scaffold and earlier sirtinol analogs [1].

Why In-Class HNE Inhibitors Cannot Substitute for Neutrophil Elastase Inhibitor 5 in Dual-Target Research Applications


Generic substitution of neutrophil elastase inhibitors fails because the mechanistic and functional profiles of these compounds diverge sharply across three critical dimensions: target selectivity (HNE-selective vs. HNE/PR3 dual), potency hierarchy, and cellular functional readouts [1]. Clinical-stage inhibitors such as Sivelestat (IC50 = 44 nM, HNE-selective), Alvelestat (IC50 = 12 nM, >600-fold HNE-selective), and BAY-85-8501 (IC50 = 65 pM, HNE-selective) represent potent but highly selective HNE inhibition with no meaningful PR3 activity . In contrast, Neutrophil elastase inhibitor 5 (Compound 29) was specifically optimized in a 2023 SAR study to deliver measurable dual HNE/PR3 inhibition with quantified IC50 values of 4.91 µM and 20.69 µM, respectively, and validated cellular functional effects on O2•− generation (IC50 = 0.90 µM) and elastase release (IC50 = 1.86 µM) [1]. Interchanging these compounds without accounting for these divergent selectivity and potency profiles will confound experimental interpretation and lead to non-comparable results across studies. The following quantitative evidence provides the procurement-grade differentiation required for informed experimental design.

Neutrophil Elastase Inhibitor 5: Quantitative Differentiation Evidence vs. HNE-Selective and Dual Inhibitor Comparators


Enzymatic Dual Inhibition of HNE and PR3 vs. HNE-Selective Clinical Inhibitors

Neutrophil elastase inhibitor 5 (Compound 29) is a validated dual inhibitor of HNE (IC50 = 4.91 µM) and PR3 (IC50 = 20.69 µM), as demonstrated in the primary SAR study where it exhibited the highest potency among all synthesized sirtinol analogs [1]. In contrast, clinically approved or advanced HNE inhibitors — including Sivelestat (IC50 = 44 nM, Ki = 200 nM), Alvelestat (IC50 = 12 nM, Ki = 9.4 nM, >600-fold selectivity for NE over other serine proteases), and BAY-85-8501 (IC50 = 65 pM) — are characterized by high HNE selectivity with no reported meaningful PR3 inhibition activity . While these comparators demonstrate substantially greater HNE potency, Compound 29 provides the distinct functional advantage of simultaneous dual-target engagement at therapeutically relevant concentrations.

Human Neutrophil Elastase Proteinase 3 Dual Inhibitor Serine Protease Neutrophilic Inflammation

Intracellular Functional Activity in Cell-Based Assays: O2•− Generation and Elastase Release

Beyond enzymatic inhibition, Neutrophil elastase inhibitor 5 (Compound 29) was validated in cell-based functional assays measuring physiologically relevant endpoints of neutrophil activation [1]. The compound demonstrated potent inhibition of superoxide anion (O2•−) generation with an IC50 of 0.90 µM and inhibition of elastase release with an IC50 of 1.86 µM in human neutrophil assays [1]. Notably, the cellular potency for these functional endpoints (0.90–1.86 µM) is approximately 2.6- to 5.5-fold higher than its enzymatic HNE IC50 (4.91 µM) and 11- to 23-fold higher than its PR3 IC50 (20.69 µM), suggesting enhanced efficacy in the intact cellular environment [1]. This cellular functional activity profile has not been reported for the comparator compounds Sivelestat, Alvelestat, or BAY-85-8501 under identical or directly comparable assay conditions in the same study.

Reactive Oxygen Species Superoxide Anion Elastase Release Neutrophil Degranulation Cell-Based Assay

Structural SAR Optimization: Enhanced Potency Over Parent Sirtinol Scaffold and Analog Series

The SAR study that produced Neutrophil elastase inhibitor 5 (Compound 29) systematically evaluated structural modifications on the sirtinol scaffold, identifying that swapping the imine and methyl groups with diazene and carboxyl groups, respectively, significantly enhances HNE inhibitory potency [1]. Compound 29 was designated as exhibiting the highest potency among all synthesized analogs in the SAR series [1]. While the published data do not provide IC50 values for every individual analog in the series, the study's explicit statement that Compound 29 demonstrated the highest potency establishes its position as the optimal compound within this specific sirtinol-derived chemical series [1]. This structural differentiation distinguishes Compound 29 from both the parent sirtinol molecule and earlier-generation sirtinol-based HNE inhibitors.

Structure-Activity Relationship Sirtinol Analog Diazene Moiety Carboxyl Group Medicinal Chemistry

Chemical Structure and Physicochemical Identity for Reproducible Procurement

Neutrophil elastase inhibitor 5 is unambiguously identified by CAS number 3020696-44-7, molecular formula C24H18N4O4, molecular weight 426.42 g/mol, and InChIKey SYTDKDNZPVIALG-IJOGZLALSA-N [1]. The compound is supplied as an orange to red solid powder with typical purity of ≥95% . This precise chemical identification enables reproducible procurement and cross-study comparability, distinguishing the compound from other sirtinol analogs or HNE inhibitors that may share similar nomenclature but possess distinct chemical structures and biological activities. Unlike clinical inhibitors such as Sivelestat (CAS 127373-66-4, C20H22N2O7S·Na) or Alvelestat (CAS 848141-11-7, C25H23F3N4O5S), Compound 29 represents a chemically distinct sirtinol-derived scaffold with unique structural features including the diazene and carboxyl modifications critical to its dual inhibitory profile [1].

CAS Registry Molecular Formula InChIKey Chemical Identity Quality Control

Neutrophil Elastase Inhibitor 5: Optimal Research Application Scenarios Based on Quantitative Evidence


Dual HNE/PR3 Inhibition Studies in Neutrophilic Inflammatory Disease Models

Neutrophil elastase inhibitor 5 is uniquely suited for experimental systems requiring simultaneous inhibition of both HNE and PR3 — the two major neutrophilic serine proteases implicated in tissue destruction during acute and chronic inflammation [1]. Unlike HNE-selective inhibitors (Sivelestat, Alvelestat, BAY-85-8501) that lack PR3 activity, Compound 29 provides validated dual inhibition with quantified IC50 values of 4.91 µM (HNE) and 20.69 µM (PR3) [1]. This dual-target profile is particularly relevant for disease models where both proteases contribute to pathogenesis, including acute lung injury, chronic obstructive pulmonary disease (COPD), bronchiectasis, and alpha-1 antitrypsin deficiency, enabling researchers to interrogate the combined contribution of HNE and PR3 to neutrophil-mediated tissue damage in a single pharmacological intervention [1].

Cell-Based Functional Assays of Neutrophil Activation and Oxidative Stress

Compound 29 is validated for cell-based studies measuring functional neutrophil responses beyond enzymatic inhibition. The compound demonstrates inhibition of O2•− generation (IC50 = 0.90 µM) and elastase release (IC50 = 1.86 µM) in human neutrophil assays, confirming that its enzymatic inhibition translates to suppression of pathophysiologically relevant effector functions [1]. The sub-micromolar cellular potency for O2•− generation (0.90 µM) exceeds the enzymatic HNE IC50 (4.91 µM), suggesting enhanced efficacy in the intact cellular environment [1]. This makes Compound 29 an appropriate tool compound for ex vivo neutrophil activation studies, degranulation assays, and oxidative stress research where functional readouts are the primary endpoint [1].

SAR-Based Lead Optimization and Medicinal Chemistry Programs

As the compound exhibiting the highest potency among all sirtinol analogs in the 2023 SAR study, Compound 29 serves as a structurally validated lead for medicinal chemistry programs targeting dual HNE/PR3 inhibition [1]. The key structural modifications — diazene and carboxyl group substitutions replacing imine and methyl groups on the sirtinol scaffold — are experimentally confirmed to enhance HNE inhibitory potency relative to the parent scaffold [1]. Researchers pursuing sirtinol-derived chemical space can utilize Compound 29 as a benchmark reference compound or as a starting scaffold for further derivatization aimed at improving potency, selectivity, or pharmacokinetic properties [1].

Comparative Pharmacology Studies of HNE-Selective vs. Dual Inhibitors

Neutrophil elastase inhibitor 5 provides a chemically distinct, SAR-characterized dual inhibitor comparator for side-by-side studies with HNE-selective clinical candidates such as Sivelestat, Alvelestat, or BAY-85-8501 [1]. Its defined dual HNE/PR3 inhibition profile (IC50 4.91 µM and 20.69 µM, respectively) enables researchers to experimentally dissect the differential contributions of HNE-selective vs. dual-target inhibition in disease-relevant assays [1]. The compound's unique chemical identity (CAS 3020696-44-7; InChIKey SYTDKDNZPVIALG-IJOGZLALSA-N) ensures reproducible procurement and unambiguous cross-study comparison . This application is particularly valuable for target validation studies and mechanism-of-action investigations where the relative importance of PR3 inhibition vs. HNE inhibition requires systematic evaluation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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